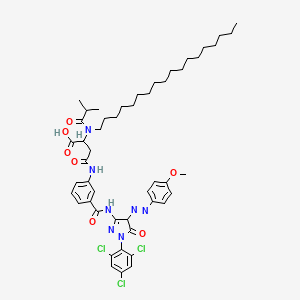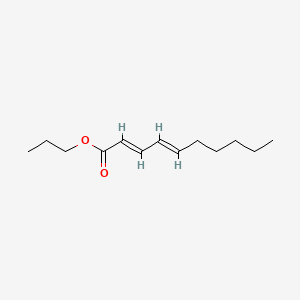
Propyl 2,4-decadienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 2,4-decadienoate is an organic compound with the molecular formula C₁₃H₂₂O₂. It is a fatty acid ester, specifically the propyl ester of 2,4-decadienoic acid. This compound is known for its fruity aroma and is commonly used in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propyl 2,4-decadienoate is typically synthesized through an esterification reaction. The process involves the following steps :
Condensation Reaction: Acetone and hexanedial undergo a condensation reaction to form 2,4-hexadienol.
Esterification Reaction: The 2,4-hexadienol is then esterified with propanoic acid to produce this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions are common practices to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: Propyl 2,4-decadienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and acids.
Reduction: Reduction reactions can convert the double bonds in the compound to single bonds, forming saturated esters.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Acidic or basic conditions can facilitate substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of 2,4-decadienoic acid and propanal.
Reduction: Formation of propyl decanoate.
Substitution: Formation of various substituted esters depending on the reagents used.
Scientific Research Applications
Propyl 2,4-decadienoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Widely used in the flavor and fragrance industry due to its fruity aroma. .
Mechanism of Action
The mechanism of action of propyl 2,4-decadienoate involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, modulating their activity. For example, it can interact with myofibrillar proteins, altering their conformation and inducing oxidative degradation. This interaction is primarily driven by hydrophobic interactions and hydrogen bonding .
Comparison with Similar Compounds
Propyl 2,4-decadienoate belongs to the class of fatty acid esters, which includes several similar compounds:
Ethyl 2,4-decadienoate: Similar in structure but with an ethyl group instead of a propyl group. It also has a fruity aroma and is used in the flavor and fragrance industry.
Methyl 2,4-decadienoate: Contains a methyl group and is used for similar applications.
Butyl 2,4-decadienoate: Contains a butyl group and is used in the formulation of various fragrances.
Uniqueness: this compound is unique due to its specific aroma profile and its ability to interact with biological molecules in a distinct manner. Its longer carbon chain compared to ethyl and methyl esters provides different physicochemical properties, making it suitable for specific applications .
Properties
CAS No. |
84788-08-9 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
propyl (2E,4E)-deca-2,4-dienoate |
InChI |
InChI=1S/C13H22O2/c1-3-5-6-7-8-9-10-11-13(14)15-12-4-2/h8-11H,3-7,12H2,1-2H3/b9-8+,11-10+ |
InChI Key |
RKDOXCGYGLYOBV-BNFZFUHLSA-N |
Isomeric SMILES |
CCCCC/C=C/C=C/C(=O)OCCC |
Canonical SMILES |
CCCCCC=CC=CC(=O)OCCC |
density |
0.913-0.919 |
physical_description |
colourless to light pale yellow liquid; Bartlett pear aroma |
solubility |
Soluble in fat; Insoluble in water soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






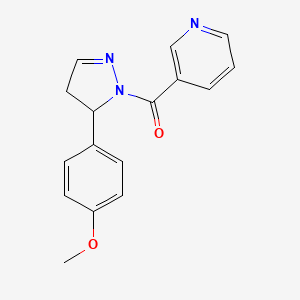
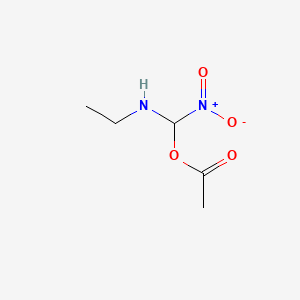

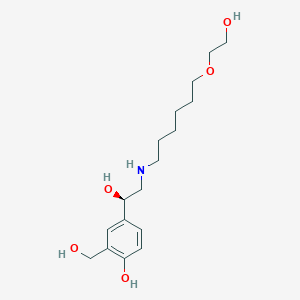
![N,N-dimethyl-1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride](/img/structure/B12752980.png)
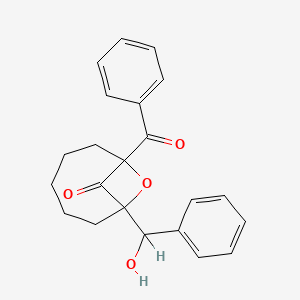
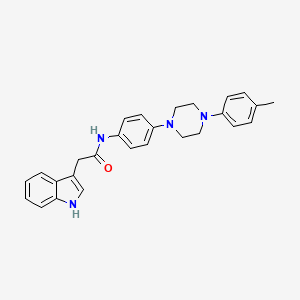

![(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(pentoxymethyl)phenyl]ethanone](/img/structure/B12753007.png)
